Cas no 1448134-28-8 (2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine)
![2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine structure](https://ja.kuujia.com/scimg/cas/1448134-28-8x500.png)
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine 化学的及び物理的性質
名前と識別子
-
- 2-(1-butylsulfonylpiperidin-4-yl)oxypyrazine
- 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine
-
- インチ: 1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3
- InChIKey: XBNQASUDXYYIKR-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(S(CCCC)(=O)=O)CC2)=NC=CN=C1
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-3138-15mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-4mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-5μmol |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-30mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-2mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-25mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-3mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-10μmol |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-20mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-3138-40mg |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine |
1448134-28-8 | 40mg |
$140.0 | 2023-09-09 |
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazineに関する追加情報
Professional Introduction to Compound with CAS No. 1448134-28-8 and Product Name: 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine
The compound with the CAS number 1448134-28-8 and the product name 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound incorporates a pyrazine core linked to a piperidine moiety, which is further sulfonated and functionalized, making it a versatile scaffold for further chemical modifications.
In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry, driven by their diverse biological activities and structural flexibility. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is particularly notable for its presence in numerous bioactive molecules. Its ability to engage in hydrogen bonding and its stability under various conditions make it an ideal candidate for drug design. The introduction of the butane-1-sulfonyl group into the piperidine ring enhances the compound's solubility and interaction with biological targets, thereby improving its pharmacokinetic properties.
The product 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine has been extensively studied for its potential therapeutic applications. Preliminary research indicates that this compound exhibits promising activity against various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow for selective binding to these targets, which is crucial for developing drugs with high efficacy and low toxicity. The sulfonamide moiety, in particular, has been shown to enhance binding affinity and metabolic stability, making it a valuable component in drug design.
One of the most exciting aspects of this compound is its potential in the development of treatments for neurological disorders. The pyrazine-piperidine scaffold has been identified as a key structural element in several drugs that modulate neurotransmitter systems. By leveraging this scaffold, researchers have been able to design molecules that interact selectively with neurotransmitter receptors, offering new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases. The sulfonamide group further enhances the compound's ability to cross the blood-brain barrier, which is essential for effective central nervous system (CNS) drug delivery.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been instrumental in understanding the interactions between 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine and its target proteins. These studies have revealed that the compound can bind to specific amino acid residues within the active sites of enzymes and receptors, leading to inhibitory effects on their function. This level of detail has allowed researchers to optimize the compound's structure for improved potency and selectivity.
The synthesis of 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine involves a multi-step process that requires precise control over reaction conditions. The introduction of the butane-1-sulfonyl group into the piperidine ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels. These advancements have not only streamlined the production process but also reduced costs, making it more feasible for large-scale applications.
Another area where this compound shows promise is in anti-inflammatory therapies. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. The pyrazine-piperidine scaffold has been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The sulfonamide group further enhances these effects by stabilizing enzyme-inhibitor complexes, leading to prolonged therapeutic action.
In conclusion, 2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with applications ranging from neurological disorders to anti-inflammatory treatments. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in future drug development efforts.
1448134-28-8 (2-{[1-(butane-1-sulfonyl)piperidin-4-yl]oxy}pyrazine) 関連製品
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 2137805-31-1(3-(5-Chloro-1,2,5,6-tetrahydropyridin-3-yl)-5-methylpyridine)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 1209085-42-6({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)




